molecular formula C7H14BrNO B8773772 3-bromo-N-butylpropanamide

3-bromo-N-butylpropanamide

Cat. No.: B8773772
M. Wt: 208.10 g/mol
InChI Key: IHSCHVKFEFNUSG-UHFFFAOYSA-N
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Description

3-Bromo-N-butylpropanamide is a brominated propanamide derivative with the molecular formula C₇H₁₄BrNO and a molecular weight of 224.10 g/mol. Structurally, it consists of a propanamide backbone substituted with a bromine atom at the β-carbon (position 3) and a butyl group attached to the amide nitrogen (Fig. 1). This compound is synthesized via nucleophilic acyl substitution, where 3-bromopropanoyl chloride reacts with butylamine in the presence of aqueous sodium carbonate . It serves as a versatile electrophilic intermediate in medicinal chemistry, particularly in the development of antidiabetic agents, where its reactivity enables further functionalization into biheterocyclic scaffolds .

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

3-bromo-N-butylpropanamide

InChI

InChI=1S/C7H14BrNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10)

InChI Key

IHSCHVKFEFNUSG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on N Bromine Position Molecular Formula Molecular Weight (g/mol) Key Functional Features
3-Bromo-N-butylpropanamide Butyl 3 C₇H₁₄BrNO 224.10 Bromo, amide, linear alkyl chain
N-(3-Methylphenyl)-2-bromopropanamide 3-Methylphenyl 2 C₁₀H₁₂BrNO 242.11 Bromo, amide, aromatic ring
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide 3,5-Di-tert-butylphenyl 3 C₁₆H₂₄BrNO 342.28 Bromo, amide, bulky aryl groups
3-Bromo-N,N-dimethylpropanamide Dimethyl 3 C₅H₉BrNO 179.04 Bromo, tertiary amide
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Nitro-3-(trifluoromethyl)phenyl 3 C₁₂H₁₁BrF₃N₂O₄ 393.14 Bromo, hydroxy, nitro, trifluoromethyl
3-(3-Bromophenyl)-N-cyclopropylpropanamide Cyclopropyl On phenyl ring C₁₂H₁₄BrNO 268.16 Aryl bromine, cyclopropyl amide

Key Observations :

  • N-Alkyl vs. In contrast, bulky aryl groups (e.g., 3,5-di-tert-butylphenyl in ) introduce steric hindrance, which may reduce enzymatic binding efficiency .

Physicochemical Properties

  • Solubility : The butyl chain in this compound increases hydrophobicity compared to dimethyl or cyclopropyl analogues (). Bulky aryl substituents () further reduce aqueous solubility due to steric effects .
  • Stability : Crystallographic studies () reveal that hydrogen bonding stabilizes the solid-state structure of 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide, whereas the butyl derivative may exhibit greater conformational flexibility.

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